REACTION_CXSMILES
|
[OH-:1].[K+].[Cl:3][C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][C:5]=1[CH2:13][C:14]#N.[OH2:16]>C(O)C>[C:14]([CH2:13][C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][C:4]=1[Cl:3])[C:8]([OH:10])=[O:9])([OH:16])=[O:1] |f:0.1|
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Name
|
|
Quantity
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1.55 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
2.07 g
|
Type
|
reactant
|
Smiles
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ClC1=C(C=C(C(=O)O)C=C1)CC#N
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Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
the resulting solution was heated
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Type
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TEMPERATURE
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Details
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at reflux for 4 hours
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Duration
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4 h
|
Type
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TEMPERATURE
|
Details
|
to cool
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the ethanol
|
Type
|
ADDITION
|
Details
|
diluted with water
|
Type
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WASH
|
Details
|
washed twice with ethyl acetate
|
Type
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EXTRACTION
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Details
|
extracted twice with ethyl acetate
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Type
|
WASH
|
Details
|
The combined extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)CC=1C=C(C(=O)O)C=CC1Cl
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |